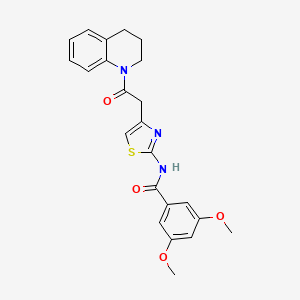

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-29-18-10-16(11-19(13-18)30-2)22(28)25-23-24-17(14-31-23)12-21(27)26-9-5-7-15-6-3-4-8-20(15)26/h3-4,6,8,10-11,13-14H,5,7,9,12H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINALDHNXSCYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. The compound combines elements of thiazole and benzamide, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C23H27N5OS

- Molecular Weight : 421.55838 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly through modulation of signaling pathways associated with tumor growth.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Some derivatives of thiazole and benzamide have demonstrated antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural components suggest a potential for similar activity.

Case Studies and Experimental Results

- Cancer Cell Line Studies : In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have been tested for synergistic effects, enhancing overall efficacy against resistant cancer strains .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Research Implications

The target compound’s structural uniqueness lies in its combination of a flexible thiazole-dihydroquinoline core and polar dimethoxybenzamide group. This design may address limitations of existing analogs:

- Improved Solubility : Dimethoxy groups mitigate the hydrophobicity seen in trifluoromethyl- or halogen-containing analogs.

- Target Selectivity : The thiazole ring may confer selectivity for kinases or GPCRs over off-target enzymes.

Further studies should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.